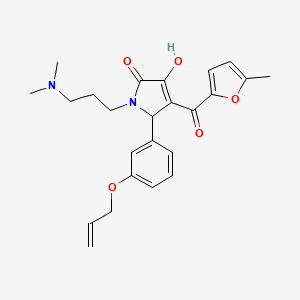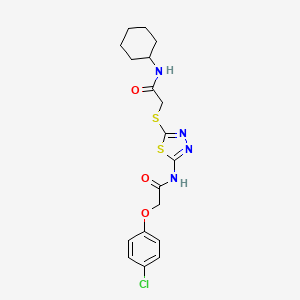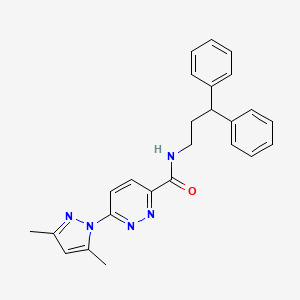
5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with a unique structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Creating this compound involves several synthetic steps, each with specific reaction conditions:
Starting Materials: : The synthesis begins with commercially available starting materials, which include allyloxybenzene, dimethylaminopropylamine, and furanylcarbonyl chloride.
First Step: : The allyloxybenzene undergoes electrophilic substitution reactions to introduce the necessary functional groups.
Coupling Reaction: : The intermediate product is then coupled with dimethylaminopropylamine in the presence of coupling agents like EDCI (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Final Steps: : The furanylcarbonyl chloride is added in the final step under carefully controlled conditions to ensure the integrity of the final compound.
Industrial Production Methods
Scaling up to industrial production involves optimizing these steps to increase yield and purity. This can include:
Batch Processing: : Large-scale reactors are used to perform the reactions in batches.
Continuous Flow Chemistry: : A modern approach where reagents are continuously added and products continuously removed, enhancing efficiency and scalability.
Purification: : Industrial methods like crystallization and chromatography are utilized to purify the final product to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
This compound can participate in various chemical reactions, including:
Oxidation: : It can undergo oxidation reactions, transforming the hydroxyl group into a carbonyl group.
Reduction: : Reductive conditions can convert the nitro groups to amines.
Substitution: : The aromatic ring can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄ (Potassium permanganate), CrO₃ (Chromium trioxide).
Reducing Agents: : NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride).
Substitution Reactions: : Halogenating agents like Br₂ (Bromine) and I₂ (Iodine).
Major Products
Oxidation: : Conversion to a ketone or aldehyde.
Reduction: : Formation of amines.
Substitution: : Introduction of halogen or other functional groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
This compound's unique structure makes it a subject of study in synthetic chemistry, particularly in designing new reactions and exploring reaction mechanisms.
Biology
In biological research, it might be used as a probe to study enzyme interactions or as a building block in drug discovery.
Medicine
Potential medicinal applications include its use as a scaffold in the development of new pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials or as a starting point for manufacturing other complex organic molecules.
Mecanismo De Acción
This compound exerts its effects through various molecular mechanisms:
Enzyme Interaction: : It can act as an inhibitor or activator of specific enzymes, altering biochemical pathways.
Receptor Binding: : It might bind to certain receptors on cell surfaces, triggering intracellular signals.
Pathways Involved: : Its interactions can affect pathways related to cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(allyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
5-(3-(methyloxy)phenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1H-pyrrol-2(5H)-one
Uniqueness
Structural Uniqueness: : The presence of the 5-methylfuran-2-carbonyl group and the combination of allyloxy and dimethylamino groups make it structurally unique.
Functional Diversity: : Its diverse functional groups enable it to participate in a wide range of chemical reactions, setting it apart from similar compounds.
This compound truly exemplifies the complexity and versatility of modern organic molecules, bridging the gap between chemistry, biology, and industry. How does this fit your expectations or needs?
Propiedades
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-5-14-30-18-9-6-8-17(15-18)21-20(22(27)19-11-10-16(2)31-19)23(28)24(29)26(21)13-7-12-25(3)4/h5-6,8-11,15,21,28H,1,7,12-14H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVUUHASJQFJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OCC=C)CCCN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B2451643.png)

![N-(3-(dimethylamino)propyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2451646.png)
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2451648.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)

![1-(2,5-dimethylbenzenesulfonyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B2451652.png)
![N-[5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2451653.png)

